2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol
Overview
Description
2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is a complex organic compound with the molecular formula C20H24BrN3O2. This compound is known for its unique structure, which includes a bromine atom, methoxy groups, and a piperazine ring. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves multiple steps. One common method includes the bromination of 2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield de-brominated or reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: De-brominated or reduced phenolic compounds.
Substitution: Substituted phenolic derivatives with various functional groups.
Scientific Research Applications
2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]phenol
- 2-methoxy-6-[[4-(1-naphthylmethyl)piperazin-1-yl]methyl]phenol
- 2-bromo-6-methoxy-4-[[4-(4-methylbenzyl)piperazin-1-yl]methyl]phenol
Uniqueness
2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the bromine atom and the specific arrangement of methoxy groups and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3/c1-24-17-6-4-3-5-16(17)22-9-7-21(8-10-22)13-14-11-15(20)19(23)18(12-14)25-2/h3-6,11-12,23H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKTWIFGDMSQSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)Br)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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